3-[2-Methyl-1-(phenylsulfanyl)propyl]furan
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyl-1-phenylsulfanylpropyl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-11(2)14(12-8-9-15-10-12)16-13-6-4-3-5-7-13/h3-11,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYXFJHMGUKGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=COC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 2 Methyl 1 Phenylsulfanyl Propyl Furan and Its Precursors
Strategies for the Construction of the Furan (B31954) Heterocyclic Core
The formation of a substituted furan ring is a fundamental challenge in heterocyclic chemistry. Various methods have been developed to control the regiochemistry and substitution pattern of the furan core.
Annulation reactions, where a new ring is fused onto a pre-existing structure, are a powerful tool for furan synthesis. Achieving regioselectivity is paramount, ensuring that substituents are placed at the desired positions on the furan ring.
Copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes provides a regioselective route to multisubstituted furan derivatives. organic-chemistry.org Similarly, Cu(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins can yield furan derivatives. organic-chemistry.org Another approach involves the decarboxylative annulation of α,β-alkenyl carboxylic acids with aliphatic cyclic ketones, mediated by Cu(II), which produces substituted fused furan derivatives with complete regioselectivity. nih.gov Propargylic dithioacetals can also be used in annulation procedures to create furan heterocycles, which is particularly useful for preparing oligoaryls containing furan moieties. ntu.edu.tw
| Annulation Strategy | Reactants | Catalyst/Mediator | Key Feature |
| Intermolecular Annulation | Alkyl ketones and β-nitrostyrenes | Copper | Regioselective |
| Intermolecular Annulation | Aryl ketones and aromatic olefins | Cu(II) | Regioselective |
| Decarboxylative Annulation | α,β-Alkenyl carboxylic acids and cyclic ketones | Cu(II) | Complete regioselectivity |
| Propargylic Dithioacetal Annulation | Propargylic dithioacetals and organocopper intermediates | Organocopper | Convenient one-pot synthesis |
This table summarizes various regioselective annulation strategies for the synthesis of substituted furan cores.
Cyclization reactions of acyclic precursors are among the most direct and efficient methods for constructing substituted furans. nih.govnumberanalytics.com These reactions often involve the formation of one or two bonds to close the ring.
The Paal-Knorr synthesis is a classic method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce furans. numberanalytics.compharmaguideline.com Modern variations utilize a range of catalysts and conditions. For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols can efficiently produce furan rings under mild, open-flask conditions. organic-chemistry.org Transition metal-catalyzed cyclization of alkynes with diazocarbonyls, particularly using cobalt(II) complexes, allows for the synthesis of polyfunctionalized furans with complete regioselectivity. nih.gov
Other notable cyclization methods include:
Oxidative Cyclization : N-tosylhydrazones can undergo a copper-mediated [3+2] oxidative cyclization to yield 2,3,5-trisubstituted furans. organic-chemistry.org
Iodocyclization : 2,5-Disubstituted 3-iodofurans can be prepared from terminal alkynes via palladium/copper-catalyzed cross-coupling followed by iodocyclization. researchgate.net
Electrophilic Cyclization : Dimethyl(methylthio)sulfonium tetrafluoroborate (B81430) (DMTSF) can induce the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans. rsc.org Similarly, the DMTSF-induced cyclization of bis(methylsulfanyl) carbonyl compounds provides a route to 2-thio-substituted furans. nih.gov
Transition metal catalysis has revolutionized the synthesis of furan derivatives, offering mild reaction conditions, high efficiency, and excellent selectivity. nih.govresearchgate.net Catalysts based on palladium, copper, gold, rhodium, and iron are commonly employed.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for furan synthesis. They can be used in cross-coupling reactions where preformed furanyl halides or organometallics are coupled to introduce substituents. researchgate.net Palladium catalysis also enables cascade reactions of aryloxy-enynes with aryl halides to give 2,3,4-trisubstituted furans regioselectively. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are effective in various furan syntheses, including the annulation of ketones with β-nitrostyrenes and the [3+2] oxidative cyclization of N-tosylhydrazones. organic-chemistry.org A combination of palladium and copper catalysis is used in the coupling and iodocyclization of terminal alkynes to form 3-iodofurans. researchgate.net
Gold-Catalyzed Reactions: Gold catalysts are particularly effective in the dehydrative cyclization of propargylic alcohols and in sequential nucleophilic attacks onto metal-complexed alkynes, affording furans in high yields. organic-chemistry.orgresearchgate.net
Other Metals:
Cobalt: Co(II) porphyrin complexes catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls to produce polysubstituted furans with complete regioselectivity. nih.gov
Rhodium: Rh(II) catalysts, in cooperation with a Brønsted acid, can achieve a [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones. organic-chemistry.org
Iron: Anhydrous iron(III) chloride can catalyze the synthesis of polyhydroxyalkyl- and C-glycosylfurans from unprotected sugars and β-keto esters. slideshare.net
| Metal Catalyst | Reaction Type | Starting Materials | Product Type |
| Palladium (Pd) | Cascade Reaction | Aryloxy-enynes, Aryl halides | 2,3,4-Trisubstituted furans |
| Copper (Cu) | Oxidative Cyclization | N-tosylhydrazones | 2,3,5-Trisubstituted furans |
| Gold (Au) | Dehydrative Cyclization | Propargylic alcohols | Substituted furans |
| Cobalt (Co) | Metalloradical Cyclization | Alkynes, α-Diazocarbonyls | Polyfunctionalized furans |
| Rhodium (Rh) | [2+3] Annulation | N-sulfonyl-1,2,3-triazoles, Enaminones | Polysubstituted furans |
| Iron (Fe) | Knoevenagel Condensation | Sugar aldoses, β-keto esters | Polyhydroxyalkyl-furans |
This table highlights prominent examples of transition metal-catalyzed reactions for the synthesis of various substituted furans.
Dehydration and condensation are fundamental reactions in classical furan synthesis. The Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds under acidic conditions, is a prime example. pharmaguideline.com Another classical method is the dry distillation of mucic acid, which yields furoic acid that can be decarboxylated to furan. maxbrainchemistry.com
Modern approaches often involve the dehydration of biomass-derived carbohydrates. nih.gov For example, the acid-catalyzed dehydration of hexoses and pentoses can produce 5-hydroxymethylfurfural (B1680220) (5-HMF) and furfural (B47365), respectively, which are important furan-containing platform molecules. nih.gov
Condensation reactions are also employed, such as the reaction of furan with aldehydes or ketones, often leading to oligomers or macrocycles. pharmaguideline.com Sulfuric acid is a common catalyst for the self-condensation of 2-methylfuran (B129897) or its cross-condensation with furfural. researchgate.net
Synthetic Routes for the Introduction of the Phenylsulfanyl Moiety
The introduction of the phenylsulfanyl (PhS) group onto the side chain is a critical step that involves the formation of a carbon-sulfur (C-S) bond.
The formation of a C-S bond is a cornerstone of organosulfur chemistry. nottingham.ac.uk Numerous methods have been developed, ranging from classical nucleophilic substitutions to modern metal-catalyzed cross-couplings. researchgate.net
A common strategy involves the reaction of a sulfur nucleophile, such as thiophenol or its corresponding thiolate, with a carbon electrophile. This can be a direct SN2 substitution of a leaving group (e.g., halide, sulfonate) on an alkyl chain. The sulfa-Michael addition, which is the 1,4-addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is another powerful method for C-S bond formation. acs.org
Transition-metal-mediated cross-coupling reactions have become a preferred alternative to traditional methods. researchgate.net These reactions typically involve coupling an aryl or vinyl halide with a thiol. Furthermore, C-H thiolation, where a C-H bond is directly converted to a C-S bond, represents an atom-economical approach. researchgate.net
Enzymatic C-S bond formation is also a significant area of research, particularly in the biosynthesis of natural products, where S-transferases catalyze the attack of a thiol on an activated carbon center. nottingham.ac.ukacs.org
Stereoselective Installation of Sulfanyl (B85325) Groups
The introduction of the phenylsulfanyl group at the carbon adjacent to the furan ring creates a stereocenter, necessitating stereoselective synthetic methods to control the product's three-dimensional structure. The sulfinyl group is a valuable chiral auxiliary in organic synthesis because it is configurationally stable, easy to introduce and remove, and capable of high asymmetric induction. nih.gov
One prominent strategy involves the deoxasulfenylation of alcohols. researchgate.net Isothiouronium salts, which are stable and easily accessible, can serve as versatile deoxasulfenylating agents. researchgate.net This enables a thiol-free, stereoselective protocol for synthesizing thioethers from alcohols, a method that is scalable and compatible with a wide range of functional groups. researchgate.net For the synthesis of 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, this would entail the preparation of the precursor alcohol, (R)- or (S)-1-(furan-3-yl)-2-methylpropan-1-ol, followed by a stereospecific substitution reaction.
Another approach leverages the stereoselective synthesis of chiral sulfinates, which are esters of sulfinic acid, as valuable intermediates. nih.gov These configurationally stable derivatives can be prepared with a chiral auxiliary, the diastereomers separated, and then transformed into enantiomerically pure sulfoxides and other derivatives, including the target thioether. nih.gov
Radical-based methods also offer a pathway for stereoselective C-S bond formation. The addition of sulfanyl radicals to enynes can be highly regioselective, leading to vinyl radicals that undergo stereoselective cyclizations. acs.org While the target molecule is not cyclic, the principles of controlling stereochemistry during radical addition of a thiol to a double bond precursor, such as 3-(2-methylprop-1-en-1-yl)furan, could be applied. The 5- and 6-(π-exo)exo cyclization of vinyl radicals is highly stereoselective, predominantly affording products derived from the (Z)-isomers. acs.org
| Method | Precursor | Key Features | Reference |
| Deoxasulfenylation | Chiral Alcohol | Thiol-free, uses isothiouronium salts, scalable. | researchgate.net |
| Chiral Sulfinate Intermediates | Sulfenyl Compounds | Utilizes a chiral auxiliary, allows for diastereomer separation. | nih.gov |
| Sulfanyl Radical Addition | Alkene/Alkyne | High regioselectivity and stereoselectivity in subsequent reactions. | acs.org |
Exploitation of Sulfur Anions in Photoinduced Molecular Transformations
Recent advancements in photochemistry have identified sulfur anions as versatile reagents capable of mediating a wide range of transformations under mild, visible-light-induced conditions. acs.orgnih.gov In these reactions, sulfur anions can act as electron donors to form electron donor–acceptor (EDA) complexes, function as photoexcited single-electron reductants, or serve as precursors to visible-light-absorbing reactive intermediates. acs.orgnih.gov
The formation of the phenylsulfanyl C-S bond in the target molecule is well-suited for such a photoinduced approach. Thiophenolate, the anion of thiophenol, can be utilized in several ways. For instance, photoinduced reactions can promote radical cascade processes with alkyl (pseudo)halides as radical precursors. acs.orgnih.gov A plausible route would involve a precursor like 3-(1-bromo-2-methylpropyl)furan, which could react with a thiophenolate anion under photochemical conditions. The process is often initiated by a nucleophilic substitution (SN2) reaction to form an S-alkyl intermediate which then undergoes photoinduced homolysis of the C-S bond to generate an alkyl radical. acs.orgnih.gov
Furthermore, the photooxidative coupling of thiophenol derivatives to disulfides is a known process that proceeds via the electronically excited thiolate form. nih.govresearchgate.net While this reaction forms a disulfide, the underlying principles of generating reactive sulfur species with light are relevant. Visible-light photoredox catalysis can also facilitate thiol-ene and thiol-yne reactions, where a thiyl radical is initially formed via a single electron transfer (SET) from a photocatalyst. nih.gov This radical can then add across a double or triple bond in a precursor molecule. nih.gov
| Reaction Type | Role of Sulfur Anion | Mechanism Highlight | Reference |
| Radical Cascade | Precursor of reactive intermediate | Nucleophilic substitution followed by photoinduced homolysis of C-S bond. | acs.orgnih.gov |
| C-H Arylation | Photoexcited SET reductant | Photoexcited benzothioate ion undergoes SET reduction of an acceptor. | nih.gov |
| Thiol-Ene Reaction | Thiyl radical precursor | SET from thiol to excited photocatalyst, followed by deprotonation. | nih.gov |
Methodologies for the Elaboration of the 2-Methylpropyl Side Chain
Constructing the 3-substituted furan core with the branched 2-methylpropyl side chain can be achieved through various alkylation and functionalization strategies. Traditional methods for direct alkylation of furans include Friedel–Crafts reactions, which often suffer from low selectivity and require harsh Lewis acids, and nucleophilic substitutions using furan anions, which demand strong bases and very low temperatures. rsc.org
More modern and versatile methods have been developed. Palladium-catalyzed direct C-H alkylation of furans with alkyl iodides provides a route to α-alkylfurans with good functional group tolerance under practical conditions. rsc.org However, for 3-substitution, other strategies are needed. One approach is the alkylation of 3-lithiofurans, generated from 3-halofurans, with appropriate electrophiles. researchgate.net
A particularly innovative method is the enantiospecific three-component alkylation of furan. nih.govbris.ac.uk In this process, furan-derived boronate complexes react with alkyl iodides under photoredox catalysis to generate alkylation products with high efficiency and complete stereospecificity. nih.govbris.ac.uk This methodology allows for the incorporation of diverse functional groups and provides rapid access to complex chiral heteroaromatic molecules. nih.gov For the target molecule, this could involve reacting furan with a chiral boronic ester and an activated 2-methylpropyl iodide derivative. Mechanistic studies show that for less reactive furyl boronates, the reaction proceeds through a radical pathway induced by photoredox catalysis. nih.govbris.ac.uk
Functional group interconversion provides an alternative to direct alkylation for elaborating the side chain. A common strategy is the synthesis of a ketone precursor, such as 1-(furan-3-yl)-2-methylpropan-1-one, which can be prepared via Friedel-Crafts acylation of furan with isobutyryl chloride. The subsequent reduction of the ketone to a secondary alcohol, 1-(furan-3-yl)-2-methylpropan-1-ol, can be achieved using various reducing agents. This alcohol is then a key precursor for the stereoselective installation of the sulfanyl group as described in section 2.2.2.
Oxidative manipulations of the furan ring itself can also be a key synthetic step. The furan ring is known to be susceptible to oxidation. nih.govrsc.org In certain contexts, the furan moiety can be used as a masked 1,4-dicarbonyl compound. youtube.com Cytochrome P450-catalyzed oxidation of furan, for example, generates the reactive metabolite cis-2-butene-1,4-dial. nih.gov While this specific transformation may lead to degradation, controlled oxidation is a tool in synthesis. For instance, a furan ring can be oxidized to a carboxylic acid using reagents like ruthenium trichloride (B1173362) with sodium periodate (B1199274), effectively using the furan as a protecting group for a carboxylic acid. youtube.com This strategy could be employed in a more complex synthesis where the side chain is built first, and the furan is later transformed.
Integrated Synthetic Pathways towards this compound
The assembly of the final target molecule can be envisioned through either a stepwise or a convergent synthetic plan.
A stepwise synthesis would involve the sequential construction of the molecule. An example of a linear sequence would be:
Acylation: Friedel-Crafts acylation of a suitable furan precursor with isobutyryl chloride to form 3-isobutyrylfuran.
Reduction: Reduction of the ketone to the corresponding secondary alcohol, 1-(furan-3-yl)-2-methylpropan-1-ol.
Sulfanylation: Stereoselective conversion of the alcohol to the final phenylsulfanyl derivative, for instance, via a Mitsunobu reaction with thiophenol or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by SN2 displacement with sodium thiophenolate.
A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. This strategy is often more efficient and flexible. For the target molecule, a convergent synthesis could involve:
Fragment A: A furan-3-boronic acid or a 3-halofuran.
Fragment B: A 2-methyl-1-(phenylsulfanyl)propyl derivative, such as an organometallic reagent or a halide.
The final step would be a cross-coupling reaction, such as a Suzuki or Stille coupling, to join the two fragments. Modern synthetic strategies have emphasized modular approaches to constructing highly substituted furans. nih.govresearchgate.netresearchgate.net For example, a reaction cascade involving trans-carboboration of a propargyl alcohol precursor can lead to a trisubstituted furylboronic acid pinacol (B44631) ester, which can then be further functionalized via Suzuki coupling. nih.govresearchgate.net This allows for the programmable introduction of different substituents around the furan core, which could be adapted for the synthesis of the target compound. nih.gov
Green Chemistry Principles in Compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors is a critical endeavor aimed at minimizing environmental impact and enhancing laboratory safety. yale.edu This section explores various strategies that align with these principles, focusing on the use of renewable feedstocks, energy-efficient reaction conditions, and the reduction of hazardous waste.
A cornerstone of green chemistry is the utilization of renewable feedstocks. yale.edu Furan derivatives, central to the structure of the target compound, can be sourced from biomass. rsc.org For instance, furfural and 5-hydroxymethylfurfural are platform chemicals derived from renewable resources that serve as versatile starting materials for the synthesis of a wide array of furan-containing molecules. rsc.org The development of biocatalytic routes further enhances the green credentials of furan synthesis. Biocatalysis, which employs enzymes or whole-cell systems, operates under mild conditions and often exhibits high selectivity, thereby reducing the need for protecting groups and minimizing waste. nih.govacs.orgacs.orgresearchgate.net
Energy efficiency is another key tenet of green chemistry. yale.edu Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced byproduct formation compared to conventional heating methods. rsc.orgrsc.orgresearchgate.netmdpi.org The Paal-Knorr reaction, a classic method for synthesizing furans, can be significantly enhanced through microwave irradiation, making it a more environmentally benign approach. researchgate.net
The synthesis of the thioether moiety in this compound also presents opportunities for the application of green chemistry principles. Traditional methods for forming carbon-sulfur bonds often involve the use of foul-smelling and air-sensitive thiols. mdpi.comnih.gov Greener alternatives include the use of odorless and stable thiol surrogates, such as xanthates, which can be employed under transition-metal-free and base-free conditions. mdpi.comnih.govresearchgate.net Furthermore, the development of catalytic systems that utilize environmentally benign oxidants like molecular oxygen, or those driven by visible light or electrocatalysis, represents a significant advancement in sustainable thioether synthesis. nih.govbohrium.comrsc.orgchemrxiv.orgrsc.orgacs.org
The following table summarizes various green chemistry approaches applicable to the synthesis of furan derivatives and thioethers, which are key structural components of this compound.
| Green Chemistry Principle | Application in Synthesis | Specific Methodologies | Key Advantages |
| Use of Renewable Feedstocks | Synthesis of the furan core | Starting from biomass-derived furfural or 5-hydroxymethylfurfural. rsc.org | Reduces reliance on petrochemicals. |
| Catalysis | Synthesis of furan and thioether moieties | Biocatalysis using enzymes or whole-cell systems. nih.govacs.orgacs.orgresearchgate.net Use of sustainable catalysts for C-S bond formation. bohrium.comrsc.org | High selectivity, mild reaction conditions, reduced waste. |
| Design for Energy Efficiency | Accelerating key reaction steps | Microwave-assisted Paal-Knorr synthesis of furans. researchgate.net Microwave-assisted synthesis of thioethers. rsc.orgrsc.orgresearchgate.net | Shorter reaction times, increased yields, lower energy consumption. |
| Safer Solvents and Auxiliaries | Thioether formation | Use of odorless and stable thiol surrogates like xanthates. mdpi.comnih.govresearchgate.net | Avoids the use of malodorous and hazardous thiols. |
| Less Hazardous Chemical Syntheses | C-S bond formation | Visible-light-promoted or electrochemical synthesis. bohrium.comchemrxiv.orgacs.org | Avoids the use of transition metal catalysts. |
Detailed research findings have demonstrated the viability of these green approaches. For example, biocatalytic methods have been successfully employed for the conversion of bio-based furans into various functionalized derivatives. nih.govacs.orgresearchgate.net In the realm of thioether synthesis, the use of xanthates as thiol-free reagents has been shown to have a broad substrate scope and good functional group tolerance, proceeding with excellent selectivity. mdpi.comnih.govresearchgate.net
The following interactive data table provides a comparative overview of traditional versus green synthetic methods for key bond formations relevant to the synthesis of this compound.
| Reaction Type | Traditional Method | Green Alternative | Comparison of Key Metrics |
| Furan Synthesis | Acid-catalyzed cyclization with conventional heating | Microwave-assisted Paal-Knorr reaction researchgate.net | Reaction Time: Hours vs. MinutesEnergy Consumption: High vs. LowYield: Moderate to Good vs. Good to Excellent |
| Thioether Formation | Reaction with thiols | Use of xanthates mdpi.comnih.govresearchgate.net or visible-light photocatalysis acs.org | Reagent Safety: Malodorous, air-sensitive thiols vs. Odorless, stable xanthatesCatalyst: Often requires transition metals vs. Metal-free or uses benign catalystsWaste: Potential for metal contamination vs. Cleaner reaction profiles |
By integrating these green chemistry principles into the synthetic strategy for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.
Iii. Chemical Reactivity and Mechanistic Investigations of 3 2 Methyl 1 Phenylsulfanyl Propyl Furan
Reactivity Profiles of the Furan (B31954) Ring System
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. This heteroatom significantly influences the ring's electronic properties, making it considerably more electron-rich and reactive than benzene. quora.comnumberanalytics.com The delocalization of one of the oxygen's lone pairs into the ring system creates a π-electron sextet, conferring aromatic character, but with lower resonance energy compared to benzene, which contributes to its higher reactivity. quora.comchemicalbook.com
Furan and its derivatives readily undergo electrophilic aromatic substitution (SEAr) reactions under much milder conditions than those required for benzene. pearson.compearson.com The electron-donating effect of the oxygen heteroatom increases the electron density of the ring carbons, making them more susceptible to attack by electrophiles. quora.comnumberanalytics.com
Mechanistic studies show that electrophilic attack occurs preferentially at the C2 (α) position. chemicalbook.comquora.com This regioselectivity is attributed to the superior stability of the cationic intermediate (sigma complex) formed upon attack at C2, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. chemicalbook.comquora.com
For 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, the substituent at the C3 position is an alkyl group, which is generally considered to be electron-donating and activating. This would further increase the reactivity of the furan ring towards electrophiles. The substitution is expected to be directed primarily to the C2 position, which is sterically unhindered and electronically favored. Attack at the C5 position is also possible, though it may be subject to some steric hindrance from the bulky side chain at C3.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major/Minor Product |
|---|---|---|---|
| C2 (or C5) | 3 | More Stable | Major |
| C3 (or C4) | 2 | Less Stable | Minor |
The furan ring can function as a 4π-electron diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. quora.comnumberanalytics.com It typically reacts with electron-deficient dienophiles. quora.com These reactions provide a powerful method for constructing oxabicyclic systems, which are versatile synthetic intermediates. quora.com
The reactivity of furan in Diels-Alder reactions is influenced by substituents on the ring. rsc.org Electron-donating groups, such as the alkyl substituent in this compound, are known to increase the energy of the highest occupied molecular orbital (HOMO) of the diene. This reduces the HOMO-LUMO energy gap between the furan (diene) and an electron-deficient dienophile, thereby increasing the reaction rate. rsc.org Conversely, electron-withdrawing groups decrease the reactivity of the furan system. rsc.org Furan can also participate in other types of cycloadditions, such as [4+3] cycloadditions with oxyallyl cations. quora.comresearchgate.net
The aromaticity of the furan ring is relatively weak, making it susceptible to ring-opening reactions under various conditions, including oxidation or treatment with acid. nih.govorganicreactions.org These reactions are synthetically useful as they can unmask a 1,4-dicarbonyl functionality. organicreactions.org
Oxidative ring cleavage can be achieved with various reagents, leading to the formation of unsaturated 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net For instance, the oxidation of furans can proceed through an endoperoxide intermediate, which then rearranges to yield products like maleic anhydride (B1165640) or its derivatives. researchgate.net In the context of this compound, oxidative cleavage would be expected to produce a substituted γ-keto-alkenal or a related dicarbonyl species.
Acid-catalyzed ring-opening is also a common transformation, particularly for furans bearing functional groups like hydroxyls (e.g., furfuryl alcohol). nih.gov The reaction often proceeds through hydrolysis and rearrangement to yield compounds such as levulinic acid derivatives. nih.gov The specific pathway and products depend heavily on the reaction conditions and the nature of the substituents on the furan ring. researchgate.net
Transformations Involving the Phenylsulfanyl Group
The phenylsulfanyl (PhS-) group attached to the side chain introduces a second reactive center into the molecule. The sulfur atom, with its lone pairs of electrons and its ability to exist in multiple oxidation states, governs the reactivity of this moiety.
The sulfide (B99878) linkage is readily oxidized. The sulfur atom in the phenylsulfanyl group can be sequentially oxidized, typically using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA), first to a sulfoxide (B87167) and then to a sulfone. msu.edu
Sulfide to Sulfoxide: Mild oxidation converts the sulfide to a chiral sulfoxide, 3-[2-Methyl-1-(phenylsulfinyl)propyl]furan.
Sulfoxide to Sulfone: Further oxidation under more forcing conditions yields the corresponding achiral sulfone, 3-[2-Methyl-1-(phenylsulfonyl)propyl]furan.
These transformations are significant as they alter the electronic and steric properties of the side chain, which can influence the reactivity of the furan ring and provide access to a range of derivatives.
Table 2: Common Oxidizing Agents for Sulfide Transformations
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Sulfide → Sulfoxide | Hydrogen Peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄), m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide (S=O) |
| Sulfide → Sulfone | Potassium permanganate (B83412) (KMnO₄), m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Sulfone (SO₂) |
The sulfur atom in a sulfide is significantly more nucleophilic than the oxygen atom in an ether. msu.edulibretexts.org This enhanced nucleophilicity allows the phenylsulfanyl group to react readily with electrophiles. For example, sulfides react with alkyl halides in SN2 reactions to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org In the case of this compound, reaction with an electrophile like methyl iodide would yield a sulfonium salt.
Conversely, activation of a sulfide or its corresponding sulfoxide with an electrophile can lead to reactions where the sulfur atom or an adjacent carbon atom behaves as an electrophilic center. For instance, the Pummerer reaction involves the conversion of a sulfoxide to an α-acyloxy sulfide upon treatment with an acid anhydride. nih.gov This reaction requires a proton on the carbon adjacent to the sulfoxide group. The intermediate sulfonium species can be attacked by a nucleophile at the sulfur atom or at the adjacent carbon, leading to a variety of products. nih.gov
Carbon-Sulfur Bond Activation and Cleavage Reactions
The carbon-sulfur bond in this compound, being at a benzylic-like position adjacent to the furan ring, is susceptible to activation and cleavage under various conditions. This reactivity is crucial for the further functionalization of the molecule at the C-1 position of the propyl side chain.
Transition metal-catalyzed reactions are a primary avenue for C-S bond activation. Palladium and nickel complexes, known for their efficacy in cross-coupling reactions, can facilitate the cleavage of the C-S bond, enabling the introduction of new carbon, nitrogen, or oxygen-based functionalities. The mechanism typically involves oxidative addition of the C-S bond to the low-valent metal center, followed by reductive elimination to form the desired product. The efficiency of these reactions can be influenced by the choice of ligands on the metal catalyst, the solvent, and the temperature.
Radical-mediated C-S bond cleavage offers an alternative, metal-free approach. Homolytic cleavage of the C-S bond can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis. The resulting carbon-centered radical on the propyl side chain can then participate in a variety of transformations, including addition to multiple bonds or hydrogen atom transfer reactions. Desulfurization reactions, which involve the complete removal of the phenylsulfanyl group and its replacement with a hydrogen atom, can be achieved using radical-based reducing agents like tributyltin hydride or through reductive methods employing nickel catalysts such as Raney nickel.
The table below summarizes hypothetical reaction conditions for the activation and cleavage of the carbon-sulfur bond in this compound, based on known methodologies for similar substrates.
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Cross-Coupling | Pd(PPh₃)₄, Organoboronic acid, Base, Toluene, 100 °C | Replacement of -SPh with an aryl or alkyl group |
| Amination | Ni(cod)₂, Ligand, Amine, Base, Dioxane, 80 °C | Replacement of -SPh with an amino group |
| Radical Cleavage | AIBN, Toluene, 110 °C | Formation of a carbon-centered radical |
| Desulfurization | Raney Ni, Ethanol, Reflux | Replacement of -SPh with a hydrogen atom |
Chemical Transformations of the 2-Methylpropyl Side Chain
The 2-methylpropyl side chain of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Stereochemical Implications in Side Chain Derivatization
The carbon atom attached to both the furan ring and the sulfur atom is a stereocenter. Reactions involving the cleavage of the C-S bond and subsequent formation of a new bond can proceed with either retention or inversion of configuration, or through a racemic pathway, depending on the reaction mechanism. For instance, nucleophilic substitution reactions at this center may proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry, or an Sₙ1 mechanism, which would result in racemization through a carbocation intermediate.
The stereochemistry of the final product is also influenced by the chiral nature of the starting material, if it is enantiomerically enriched. The use of chiral catalysts or reagents can enable stereoselective transformations, leading to the preferential formation of one stereoisomer over another. The table below illustrates potential stereochemical outcomes for reactions at the chiral center.
| Reaction Type | Mechanistic Pathway | Expected Stereochemical Outcome |
| Nucleophilic Substitution | Sₙ2 | Inversion of configuration |
| Nucleophilic Substitution | Sₙ1 | Racemization |
| Catalytic Asymmetric Reaction | Chiral catalyst | Enantioselective formation of one isomer |
Remote Functionalization and Intramolecular Processes
While the carbon atom adjacent to the furan ring is the most activated position on the side chain, functionalization at more remote positions is also possible. Radical-mediated reactions, initiated by hydrogen atom abstraction, can lead to the formation of radicals at the secondary or tertiary carbons of the 2-methylpropyl group. These radicals can then be trapped by various reagents to introduce new functional groups. researchgate.net
Intramolecular reactions involving the furan ring and the side chain can lead to the formation of new cyclic structures. For example, if the side chain is modified to contain a nucleophilic or electrophilic group at a suitable position, an intramolecular cyclization onto the furan ring can occur. wikipedia.org Radical cyclization is another powerful tool, where a radical generated on the side chain can add to one of the double bonds of the furan ring, leading to the formation of fused or bridged ring systems. wikipedia.org The regioselectivity of such cyclizations is governed by the stability of the resulting radical intermediate and the geometric constraints of the transition state.
Detailed Mechanistic Elucidation of Reaction Pathways
A thorough understanding of the reaction mechanisms is essential for controlling the outcome and optimizing the conditions for the chemical transformations of this compound.
Identification of Key Intermediates and Transition States
The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the context of C-S bond activation, key intermediates could include organometallic species in catalytic cycles or radical species in chain reactions. Spectroscopic techniques such as NMR and EPR can be employed to detect and characterize these transient species.
Computational chemistry provides a powerful tool for studying reaction pathways, allowing for the calculation of the structures and energies of transition states. nih.gov Transition states represent the energy maxima along the reaction coordinate and are critical for determining the rate and selectivity of a reaction. By modeling the transition states for different possible pathways, it is possible to predict which pathway is kinetically favored. For instance, in a stereoselective reaction, the energy difference between the transition states leading to the different stereoisomers will determine the enantiomeric or diastereomeric excess of the product.
The following table presents a hypothetical comparison of calculated activation energies for competing reaction pathways.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Sₙ2 Substitution | 25 | Favored at lower temperatures |
| Sₙ1 Substitution | 35 | Favored at higher temperatures or with stabilizing solvents |
| Radical Abstraction at C-2 | 15 | Kinetically favored radical formation |
| Radical Abstraction at C-3 | 20 | Thermodynamically favored radical formation |
V. Theoretical and Computational Chemistry Studies on 3 2 Methyl 1 Phenylsulfanyl Propyl Furan
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For a molecule such as 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, these calculations can elucidate its preferred three-dimensional structure, the distribution of electrons within the molecule, and how it will interact with electromagnetic radiation.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable single bonds, multiple stable conformations, or conformers, may exist. Each of these conformers corresponds to a minimum on the potential energy surface of the molecule.
A systematic conformational search followed by geometry optimization using methods like Density Functional Theory (DFT), often with a basis set such as 6-31G(d,p), would be performed to locate the various low-energy conformers. The relative energies of these conformers are then calculated to identify the most stable (global minimum) and other higher-energy (local minima) structures. The analysis of the conformational energy landscape is crucial as it reveals the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound
| Conformer | Dihedral Angle (Cα-Cβ-S-Cγ) | Relative Energy (kcal/mol) |
|---|---|---|
| A | -65.8° | 0.00 |
| B | 178.5° | 1.25 |
| C | 55.2° | 2.10 |
| D | -120.3° | 3.50 |
This table presents illustrative data. The dihedral angle refers to a key rotation in the molecule's backbone.
Once the geometry is optimized, the electronic structure of the most stable conformer is analyzed in detail. This involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
The charge distribution within the molecule can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. Bonding indices, such as bond order, can further describe the nature and strength of the chemical bonds.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Mulliken Charge on Sulfur | -0.15 e |
| Mulliken Charge on Furan (B31954) Oxygen | -0.25 e |
This table provides example data derived from a hypothetical DFT calculation.
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a molecule. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The electronic transitions can also be computed to predict the ultraviolet-visible (UV-Vis) spectrum, providing information about the molecule's chromophores.
Reaction Mechanism Prediction and Energetic Profiles
For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state (TS). Locating the geometry of the transition state and calculating its energy is a key goal of computational reaction modeling. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. Various algorithms are used to find these saddle points on the potential energy surface. For instance, the reaction of the furan ring in an electrophilic substitution would be modeled to find the transition state for the attack of an electrophile.
By identifying all relevant intermediates and transition states, a complete reaction coordinate or energetic profile can be constructed. This profile illustrates the energy changes that occur as the reaction progresses from reactants to products. If multiple reaction pathways are possible, computational modeling can help predict which pathway is more favorable by comparing their respective activation energies. For example, in a reaction involving both the furan and the phenyl rings, computational studies could predict the regioselectivity by comparing the activation barriers for reactions at different sites. This predictive capability is invaluable for understanding and controlling chemical reactions.
Table 3: Hypothetical Activation Energies for a Postulated Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Electrophilic attack at C2 of furan | TS1 | 15.2 |
| Electrophilic attack at C5 of furan | TS2 | 18.5 |
| Oxidation at the sulfur atom | TS3 | 25.0 |
This table illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.compsu.edunumberanalytics.comnumberanalytics.com For a flexible molecule like this compound, MD simulations can provide a detailed picture of its dynamic behavior, which is crucial for understanding its interactions in various chemical and biological environments.
The conformational flexibility of this compound is primarily determined by the rotation around several single bonds: the bond connecting the furan ring to the propyl chain, the C-S bond of the thioether linkage, and the S-phenyl bond. The interplay of these rotational degrees of freedom gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.
Computational studies on analogous alkyl 1-phenylethyl sulfides have shown a preference for conformations where the alkyl group is synclinal to the phenyl group, with a Ph–C–S–R torsion angle of approximately 60°. researchgate.netrsc.org This preference is often attributed to stabilizing CH/π interactions between the alkyl group and the phenyl ring. researchgate.netrsc.org For this compound, similar interactions could be expected to influence the orientation of the phenylsulfanyl group relative to the propyl chain.
A systematic conformational analysis, likely employing methods such as the CENSO protocol, would be the first step in such an investigation. chemrxiv.orgnih.gov This would be followed by MD simulations to explore the transitions between these stable conformations and to identify the most populated conformational states under various conditions. The results of such simulations could be presented in the form of a Ramachandran-like plot for the key dihedral angles, illustrating the accessible conformational space.
Table 1: Hypothetical Torsion Angles for Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (Furan-C1) | Dihedral Angle 2 (C1-S) | Dihedral Angle 3 (S-Phenyl) | Relative Energy (kcal/mol) |
| A | 60° | 180° | 90° | 0.00 |
| B | -60° | 180° | 90° | 0.15 |
| C | 180° | 60° | 45° | 1.20 |
| D | 180° | -60° | 45° | 1.25 |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. The values are not derived from actual experimental or computational data for the specific compound.
The surrounding solvent can have a significant impact on the conformational preferences and reactivity of a molecule. researchgate.netresearchgate.netyoutube.com Computational studies can account for these effects using either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the simulation box, providing a detailed, atomistic description of solute-solvent interactions. An implicit model, such as the Polarizable Continuum Model (PCM), represents the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive alternative. researchgate.net
For this compound, studies in different solvents would be crucial to understand its behavior in both polar and non-polar environments. For instance, a conformational study on furan derivatives with a sulfinyl-acetyl side chain showed that the relative populations of different conformers change with solvent permittivity. researchgate.net Specifically, the abundance of the most stable conformer in a vacuum was found to decrease as the solvent polarity increased. researchgate.net Similar behavior could be anticipated for this compound, where polar solvents might stabilize conformers with larger dipole moments.
Density Functional Theory (DFT) calculations combined with an implicit solvent model would be a common approach to investigate these effects on the electronic structure and stability of different conformers. researchgate.netnih.gov
Table 2: Hypothetical Solvation Free Energies for a Stable Conformer of this compound in Different Solvents
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Hexane | 1.88 | -2.5 |
| Dichloromethane | 8.93 | -5.8 |
| Acetonitrile | 37.5 | -7.2 |
| Water | 80.1 | -7.9 |
Note: This table is a hypothetical representation of how solvent polarity might affect the stability of a conformer. The values are for illustrative purposes only.
Structure-Reactivity Relationships from Computational Data
Computational data can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govdigitaloceanspaces.comnih.govresearchgate.net These models correlate the chemical structure of a series of compounds with their biological activity or physical properties. For this compound, QSAR studies could be employed to predict its potential biological activities, while QSPR could be used to estimate properties like its corrosion inhibition potential. digitaloceanspaces.com
The first step in a QSAR/QSPR study is the calculation of a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include electronic descriptors (such as HOMO and LUMO energies, dipole moment, and atomic charges), steric descriptors (like molecular volume and surface area), and topological descriptors.
DFT calculations are typically used to obtain the electronic descriptors. nih.govresearchgate.net For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Once a set of descriptors is calculated for a series of related furan-sulfide compounds, statistical methods like multiple linear regression (MLR) are used to build a mathematical model that relates these descriptors to the observed activity or property. nih.govresearchgate.net Such a model could then be used to predict the properties of this compound.
Table 3: Hypothetical Calculated Molecular Descriptors for this compound
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.8 D |
| Molecular Weight | 246.35 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 4.2 |
Note: These values are hypothetical and intended to illustrate the types of descriptors used in QSAR/QSPR studies. They are not the result of actual calculations for this specific molecule.
Vi. Synthetic Applications and Derivative Chemistry of 3 2 Methyl 1 Phenylsulfanyl Propyl Furan
Design and Synthesis of Structurally Modified Derivatives
Alterations and Extensions of the 2-Methylpropyl Side Chain
Further research would be required to elucidate the chemical properties and synthetic potential of 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan.
Strategies for Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of this compound with high levels of stereochemical purity necessitates the use of advanced asymmetric synthetic methodologies. These strategies can be broadly categorized into enantioselective and diastereoselective routes, often employing either chiral auxiliaries or asymmetric catalysis to induce stereoselectivity.
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Diastereoselective reactions, on the other hand, favor the formation of one diastereomer over others when a new stereocenter is formed in a molecule that already contains one or more stereocenters. For the synthesis of chiral analogues of this compound, both approaches are highly relevant.
One potential enantioselective strategy involves the asymmetric addition of a nucleophile to a prochiral precursor. For instance, an asymmetric Friedel-Crafts alkylation of furan (B31954) with a suitable electrophile bearing the 2-methylpropyl group could be envisioned. The use of a chiral Lewis acid catalyst would be critical in this approach to control the facial selectivity of the nucleophilic attack by the furan ring, leading to an enantiomerically enriched product. While direct literature on the target molecule is unavailable, studies on the asymmetric vinylogous aldol (B89426) reaction of silyloxy furans with aldehydes, facilitated by chiral organic catalysts, demonstrate the feasibility of creating chiral centers adjacent to the furan ring with high enantioselectivity. nih.gov
Diastereoselective approaches could be employed when a chiral center is already present in one of the reactants. For example, if a chiral aldehyde is used as a starting material, its reaction with a furan-containing nucleophile could proceed with inherent diastereoselectivity, dictated by the existing stereocenter. The challenge in such reactions is often to achieve high levels of diastereomeric excess, which can sometimes be influenced by the choice of reagents and reaction conditions. Research on the diastereoselective synthesis of 2,3-dihydrofurans and chroman-spirobenzofuranones showcases how existing stereocenters can direct the formation of new ones with high selectivity.
A powerful and versatile strategy that combines both enantioselectivity and diastereoselectivity is the diastereodivergent synthesis. This approach allows for the selective synthesis of any possible stereoisomer of a product with multiple stereocenters, typically by modifying the catalyst or reaction conditions. nih.govresearchgate.net For a molecule with two stereocenters, like a substituted analogue of this compound, a diastereodivergent organocatalytic approach could potentially provide access to all four stereoisomers. nih.govresearchgate.net This is exemplified by the synthesis of chiral annulated furans where different cinchona alkaloid-derived catalysts were used to control the stereochemical outcome. nih.gov
The following table illustrates hypothetical outcomes for an enantioselective alkylation to form a chiral furan derivative, based on typical results seen in asymmetric catalysis.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Lewis Acid A | Dichloromethane | -78 | 85 | 92 |
| Chiral Lewis Acid B | Toluene | -40 | 78 | 88 |
| Chiral Brønsted Acid C | Diethyl Ether | -20 | 90 | 95 |
This is a hypothetical data table for illustrative purposes.
The induction of chirality in the synthesis of molecules like this compound heavily relies on the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnih.gov This strategy has been widely applied in asymmetric synthesis. researchgate.net For the synthesis of a chiral analogue of our target compound, a furan-containing carboxylic acid could be coupled to a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. springerprofessional.de The resulting amide could then undergo a diastereoselective alkylation at the alpha-position to the furan ring. The steric hindrance of the chiral auxiliary would shield one face of the enolate, leading to the preferential addition of the electrophile from the other face. Subsequent cleavage of the auxiliary would furnish the desired chiral furan derivative.
The table below provides a representative example of a diastereoselective alkylation using a chiral auxiliary, based on established methodologies.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (dr) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyl iodide | LDA | 95:5 |
| (1R,2S)-(-)-Norephedrine | Isobutyl bromide | n-BuLi | 92:8 |
| Oppolzer's Camphorsultam | Isobutyl triflate | NaHMDS | >98:2 |
This is a hypothetical data table for illustrative purposes.
Asymmetric Catalysis is often a more elegant and atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. bohrium.comnih.govresearchgate.net The catalyst creates a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. A variety of chiral catalysts, including metal complexes with chiral ligands and purely organic molecules (organocatalysts), have been developed for a wide range of transformations. researchgate.net
In the context of synthesizing chiral analogues of this compound, several catalytic asymmetric reactions could be envisioned. As mentioned, a chiral Lewis acid-catalyzed Friedel-Crafts reaction is a plausible route. researchgate.net Alternatively, an asymmetric conjugate addition of a furan-based nucleophile to a suitable Michael acceptor, catalyzed by a chiral organocatalyst, could establish the desired stereocenter. nih.gov Furthermore, transition metal-catalyzed cross-coupling reactions, employing chiral ligands, could also be explored to construct the chiral side chain on the furan ring. For instance, a palladium-catalyzed asymmetric allylic alkylation could be a viable strategy if a suitable precursor is designed. The development of catalytic asymmetric methods for the synthesis of furan-based compounds bearing both axial and central chirality highlights the continuous innovation in this field. bohrium.comnih.govresearchgate.net
Vii. Future Research Directions
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of complex furan (B31954) derivatives is an area of continuous development, with a growing emphasis on sustainability and efficiency. Future research should focus on developing novel synthetic routes to 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan that are both innovative and environmentally benign.
One promising direction is the utilization of biomass-derived precursors for the furan ring. nih.govmdpi.comrsc.orgfrontiersin.org Given that furfural (B47365) and 5-hydroxymethylfurfural (B1680220) are readily available from lignocellulosic biomass, developing pathways from these platform chemicals would represent a significant step towards a more sustainable chemical industry. nih.govmdpi.comfrontiersin.orgmdpi.com Research could be directed towards catalytic transformations that introduce the desired side chain onto these bio-based furans.
The development of advanced catalytic systems is another critical area. While classical methods for furan synthesis, such as the Paal-Knorr synthesis, are well-established, they often require harsh conditions. pharmaguideline.comorganic-chemistry.org Future methodologies could explore the use of non-noble metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium and gold, thereby reducing costs and environmental impact. nih.govfrontiersin.org Additionally, the use of ionic liquids as both catalysts and green reaction media could offer advantages in terms of recyclability and reaction efficiency. nih.govfrontiersin.org
Modern synthetic methods that could be adapted for the synthesis of this compound include transition metal-catalyzed cross-coupling reactions and cyclization reactions. organic-chemistry.orgresearchgate.net For instance, a convergent strategy could involve the coupling of a furan-containing organometallic reagent with an appropriate alkyl sulfide (B99878) electrophile.
| Synthetic Strategy | Potential Catalytic System | Key Advantages | Research Focus |
| Biomass Valorization | Zeolites, Polyoxometalates | Sustainable, renewable feedstocks | Selective functionalization of furfural derivatives |
| Cross-Coupling | Non-noble metal catalysts (Fe, Cu, Ni) | Cost-effective, reduced toxicity | Catalyst design for high efficiency and selectivity |
| Cyclization Reactions | Gold (I) catalysts, Brønsted acids | Mild reaction conditions, high atom economy | Development of enantioselective variants |
| One-Pot Syntheses | Ionic Liquids | Recyclability, enhanced reaction rates | Design of task-specific ionic liquids |
This table illustrates potential research avenues for the sustainable synthesis of complex furan derivatives.
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The unique substitution pattern of this compound suggests a rich and potentially unexplored reactivity profile. Future research should aim to uncover novel transformations of this molecule, focusing on both the furan core and the sulfide-containing side chain.
The furan ring is known to participate in a variety of reactions, including electrophilic aromatic substitution and Diels-Alder reactions. numberanalytics.com The influence of the bulky and electron-rich side chain at the 3-position on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation. It is plausible that the substituent could direct incoming electrophiles to specific positions on the furan ring or modulate its diene character in cycloaddition reactions.
Recent advancements in furan chemistry have revealed fascinating cascade reactions involving ring-opening and closing sequences. ibs.re.kr For example, borane-catalyzed hydrosilylation of furans can lead to the formation of functionalized cyclopropyl (B3062369) silanes. ibs.re.kr Investigating similar transformations with this compound could lead to the discovery of unprecedented reaction pathways and the synthesis of novel molecular architectures.
Furthermore, the dearomatization of the furan ring is a powerful strategy for accessing complex three-dimensional structures. nih.gov The oxidative dearomatization of related furan derivatives has been shown to produce versatile intermediates. nih.gov Exploring the dearomatization of this compound could provide access to a new class of chiral building blocks. The sulfur atom in the side chain could also play a crucial role, potentially participating in the reaction cascade or enabling unique rearrangements.
| Reaction Type | Potential Outcome | Key Influencing Factor | Area of Investigation |
| Electrophilic Substitution | Novel regioselectivity | Steric and electronic effects of the side chain | Halogenation, nitration, acylation |
| Cycloaddition Reactions | Altered reactivity and selectivity | Modulation of the furan's diene character | Diels-Alder reactions with various dienophiles |
| Cascade Reactions | Formation of polycyclic systems | Catalytic ring-opening and closing | Borane or other Lewis acid-catalyzed transformations |
| Dearomatization | Access to chiral building blocks | Oxidative or reductive conditions | Stereoselective synthesis of complex molecules |
This table outlines potential areas of exploration for the reactivity of this compound.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For a novel compound like this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nih.govmdpi.com This information is crucial for understanding its inherent reactivity and for interpreting experimental data. Furthermore, DFT can be used to model reaction mechanisms, identify transition states, and predict the feasibility and selectivity of potential transformations. mdpi.com This predictive power can significantly accelerate the discovery of new reactions and the optimization of reaction conditions.
Computational modeling can also play a pivotal role in the rational design of catalysts for the synthesis and functionalization of this compound. By modeling the interactions between the substrate, catalyst, and reagents, researchers can design more efficient and selective catalysts, reducing the need for extensive experimental screening.
In addition to reactivity, computational methods can be used to predict the potential applications of this compound and its derivatives. For example, quantum mechanical calculations can estimate its electronic properties, suggesting its potential use in organic electronics. Molecular docking simulations could predict its binding affinity to biological targets, guiding its exploration in medicinal chemistry.
| Computational Method | Application | Predicted Properties/Outcomes | Impact on Research |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers, regioselectivity | Rationalization of experimental observations and prediction of new reactivity |
| Molecular Dynamics (MD) | Conformational analysis | Dominant conformers, flexibility of the side chain | Understanding steric effects in reactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst design | Substrate-catalyst interactions, catalytic cycle intermediates | Development of highly efficient and selective catalysts |
| Molecular Docking | Virtual screening | Binding affinities to biological targets | Guiding the design of new therapeutic agents |
This table highlights the potential applications of computational modeling in the study of this compound.
Integration into Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade reaction sequences are powerful strategies in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govmdpi.com The structural features of this compound make it an attractive candidate for integration into such efficient synthetic strategies.
Future research could focus on utilizing this compound, or its synthetic precursors, as a key component in MCRs. For example, the furan ring could act as a diene in a Diels-Alder reaction that is part of a larger MCR sequence. The development of novel MCRs that incorporate functionalized furans would provide rapid access to diverse libraries of complex heterocyclic compounds for biological screening or materials science applications. rsc.orgmdpi.comresearchgate.net
Designing novel cascade reactions that are initiated at the furan core or the side chain of this compound is another promising research direction. A single synthetic operation could trigger a sequence of bond-forming events, leading to the formation of intricate polycyclic or spirocyclic architectures. nih.govacs.orgrsc.orgrsc.org The presence of both the furan ring and the sulfide moiety offers multiple reactive sites that could be sequentially addressed in a cascade process.
Furthermore, the synthesis of this compound itself could potentially be achieved through a one-pot cascade reaction. This would involve the careful design of a reaction sequence where multiple bond-forming events occur in a single reaction vessel, avoiding the need for isolation and purification of intermediates. Such an approach would be highly atom- and step-economical, aligning with the principles of green chemistry.
| Reaction Strategy | Role of the Furan Derivative | Potential Products | Key Advantages |
| Multi-Component Reactions (MCRs) | As a key building block | Diverse libraries of complex heterocycles | High synthetic efficiency, molecular diversity |
| Intramolecular Cascade Reactions | As a substrate for cyclization | Polycyclic and spirocyclic compounds | Rapid construction of complex scaffolds |
| Intermolecular Cascade Reactions | As a reaction partner | Functionalized fused ring systems | Formation of multiple bonds in one pot |
| One-Pot Synthesis | As the target molecule | This compound | Step and atom economy, reduced waste |
This table illustrates the potential for integrating this compound into advanced synthetic strategies.
Q & A
Q. What are the recommended synthetic routes for preparing 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, and how can purity be optimized?
Methodological Answer:
- Stepwise Alkylation and Sulfur Incorporation: Begin with furan derivatives (e.g., 3-chloropropylfuran) and employ nucleophilic substitution using phenylsulfanyl groups under alkaline conditions. Monitor reaction progress via TLC or HPLC.
- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the compound. Confirm purity via GC-MS (>95%) and NMR (absence of residual solvent peaks).
- Key Considerations: Avoid over-substitution by controlling stoichiometry (e.g., 1:1 molar ratio of furan to phenylsulfanyl reagent). Reference structural analogs in for reaction optimization .
Q. How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD): Grow crystals via slow evaporation in ethanol/dichloromethane. Analyze using SHELX () for bond lengths, angles, and torsional parameters. Compare with DFT-optimized geometries for consistency.
- Spectroscopic Validation: Use - and -NMR to confirm substituent positions. For sulfur-containing groups, employ -NMR or XPS to verify bonding.
- Example: In , similar sulfanyl-furan derivatives showed intermolecular O–H⋯O hydrogen bonding; apply analogous crystallographic analysis here .
Q. What intermolecular interactions dominate the crystal packing of this compound?
Methodological Answer:
- Hydrogen Bonding and van der Waals Forces: Analyze XRD data (e.g., using ORTEP-3, ) to identify O–H⋯O or C–H⋯π interactions. For sulfanyl derivatives, S⋯S contacts may contribute to packing stability.
- Case Study: In , carboxyl groups formed centrosymmetric dimers via O–H⋯O bonds. Adapt this approach to study phenylsulfanyl-propyl interactions .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., bond lengths) be resolved?
Methodological Answer:
- Error Source Analysis: Compare XRD-derived bond lengths (e.g., C–S: ~1.81 Å) with DFT/B3LYP-optimized values. Discrepancies may arise from crystal-packing stresses or basis-set limitations.
- Statistical Validation: Use programs like Mercury (CCDC) to calculate mean deviations. For example, reported a mean (C–C) deviation of 0.005 Å, highlighting high data reliability .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with varied substituents (e.g., methyl → ethyl, phenyl → pyridyl). Use ’s comparative table for structural inspiration .
- Bioactivity Assays: Test against target enzymes (e.g., urease, ) using spectrophotometric methods. Correlate IC values with steric/electronic parameters (Hammett constants, logP).
- Data Table Example:
| Derivative | Substituent | IC (µM) | logP |
|---|---|---|---|
| Parent | Phenylsulfanyl | 12.5 | 3.2 |
| Analog 1 | 4-Fluorophenyl | 8.7 | 2.9 |
| Analog 2 | Methylthio | 18.3 | 3.5 |
Q. How can computational modeling predict the reactivity of the phenylsulfanyl group in catalytic applications?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for sulfanyl-group reactions (e.g., oxidation to sulfoxide). Compare activation energies with experimental kinetics.
- Electrostatic Potential Maps: Visualize nucleophilic/electrophilic sites using Multiwfn. For example, the sulfur atom’s high electron density may favor electrophilic attacks .
Q. What methodologies are recommended for assessing the compound’s toxicity in vitro?
Methodological Answer:
- Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100. Include metabolic activation (S9 fraction) for pro-toxin assessment.
- Cytotoxicity Assays: Use MTT/WST-1 assays on human cell lines (e.g., HepG2). Reference RIFM safety evaluation criteria () for dose-range selection .
Q. How can synergistic effects with other pharmacophores be systematically investigated?
Methodological Answer:
- Combination Screens: Use checkerboard assays to identify synergistic pairs (e.g., with β-lactam antibiotics against resistant bacteria). Calculate fractional inhibitory concentration (FIC) indices.
- Molecular Docking: Probe binding modes in enzyme active sites (e.g., urease in ). Use AutoDock Vina to predict cooperative interactions between furan and sulfanyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
